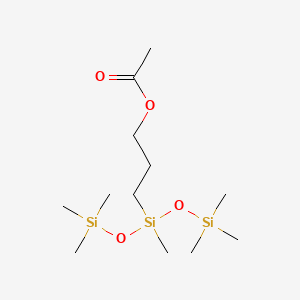

3-(3-Acetoxypropyl)heptamethyltrisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si3/c1-12(13)14-10-9-11-19(8,15-17(2,3)4)16-18(5,6)7/h9-11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBXAYCSMKNDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Acetoxypropyl)heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(3-Acetoxypropyl)heptamethyltrisiloxane, a versatile organosilicon compound. The information is curated for professionals in research and drug development who require detailed technical specifications and procedural insights.

Core Chemical Properties

This compound is a clear, colorless liquid. It is a member of the siloxane family, characterized by a trisiloxane backbone with methyl and acetoxypropyl functional groups. This structure imparts properties that make it valuable in various scientific and industrial applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available, specific properties like density have not been widely reported in the public domain. For comparative purposes, data for the related precursor, 1,1,1,3,5,5,5-heptamethyltrisiloxane, is also included.

| Property | Value (this compound) | Value (1,1,1,3,5,5,5-Heptamethyltrisiloxane) |

| CAS Number | 18044-09-2[1] | 1873-88-7 |

| Molecular Formula | C12H30O4Si3[2] | C7H22O2Si3 |

| Molecular Weight | 322.62 g/mol [2] | 222.50 g/mol |

| Boiling Point | 67-70 °C @ 0.8 mmHg[2] | 142 °C @ 760 mmHg |

| Density | Data not available | 0.819 g/mL @ 25 °C |

| Refractive Index | 1.4098 @ 20 °C[2] | 1.382 @ 20 °C |

| Solubility | Soluble in N,N-Dimethylformamide and methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[2] | Miscible with acetone, ethanol, and diethyl ether; insoluble in water. |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the hydrosilylation of allyl acetate with 1,1,1,3,5,5,5-heptamethyltrisiloxane.[3] This reaction typically employs a platinum-based catalyst, such as Karstedt's catalyst, to facilitate the addition of the Si-H bond across the carbon-carbon double bond of the allyl acetate.[3]

Generalized Experimental Protocol: Hydrosilylation

While a specific, detailed protocol for this exact compound is not widely published, a general procedure for such a hydrosilylation reaction is as follows:

-

Reactant Preparation: In a clean, dry, inert-atmosphere reaction vessel, 1,1,1,3,5,5,5-heptamethyltrisiloxane and a molar excess of allyl acetate are combined. The reaction is typically performed neat or in a dry, aprotic solvent like toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) is added to the reaction mixture. The catalyst loading is usually in the range of 10-50 ppm of platinum.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (e.g., 40-80 °C), to initiate and sustain the reaction. The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the Si-H reactant.

-

Work-up and Purification: Upon completion, the reaction mixture may be treated to remove the catalyst, for example, by filtration through a pad of silica gel or by using a carbon-based scavenger. The excess allyl acetate and any solvent are then removed under reduced pressure. The final product is typically purified by vacuum distillation to yield the this compound as a clear liquid.

Key Applications

This compound is utilized in specialized applications, particularly in the pharmaceutical and medical device industries.

Extractables and Leachables (E&L) Studies

A significant application of this compound is in extractables and leachables (E&L) studies for pharmaceutical packaging and medical devices. Due to its moderate volatility and lipophilic nature, it can be a potential leachable from silicone-based materials used in container closure systems, tubing, and other components.[4] Its presence is monitored using sensitive analytical techniques like GC-MS.

Visualized Workflows and Pathways

Synthesis Pathway

The synthesis of this compound via hydrosilylation can be represented by the following logical diagram.

Caption: Synthesis of this compound.

Generalized E&L Study Workflow

The following diagram illustrates a typical workflow for an extractables and leachables study where this compound might be identified.

Caption: Generalized workflow for E&L studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, foam, or carbon dioxide).

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a specialized organosilicon compound with defined chemical properties that make it relevant for specific high-tech applications, notably in the analytical realm of pharmaceutical and medical device safety. A thorough understanding of its synthesis and properties is crucial for its effective and safe utilization in research and development.

References

Spectroscopic Analysis of 3-(3-Acetoxypropyl)heptamethyltrisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the organosilicon compound 3-(3-Acetoxypropyl)heptamethyltrisiloxane. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predictive data based on characteristic spectral features of its constituent functional groups, supported by literature on analogous organosilicon compounds. Detailed experimental protocols for acquiring such spectra are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound. These predictions are derived from established correlations for organosilicon compounds containing acetoxy and trisiloxane moieties.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-(CH₃)₂ | ~ 0.05 - 0.15 | s | 6H |

| Si-(CH₃)₃ | ~ 0.10 | s | 9H |

| Si-CH₂- | ~ 0.50 - 0.70 | t | 2H |

| -CH₂-CH₂-CH₂- | ~ 1.60 - 1.80 | m | 2H |

| -O-C(=O)-CH₃ | ~ 2.05 | s | 3H |

| -CH₂-O- | ~ 4.05 - 4.20 | t | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-(CH₃)₂ | ~ 1.0 - 2.0 |

| Si-(CH₃)₃ | ~ 1.5 - 2.5 |

| Si-CH₂- | ~ 15.0 - 17.0 |

| -CH₂-CH₂-CH₂- | ~ 22.0 - 24.0 |

| -O-C(=O)-CH₃ | ~ 21.0 |

| -CH₂-O- | ~ 65.0 - 67.0 |

| -C=O | ~ 170.0 - 172.0 |

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (in Si-CH₃) | ~ 2960 | s |

| C=O stretch (ester) | ~ 1740 | s |

| Si-CH₃ deformation | ~ 1260 | s |

| C-O stretch (ester) | ~ 1235 | s |

| Si-O-Si stretch | ~ 1075 | vs |

| Si-C stretch | ~ 856, 815 | s |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 - 2.0 s

-

Acquisition Time: 2.0 - 4.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 - 2.0 s

-

Spectral Width: -10 to 220 ppm

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

FTIR Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

FTIR Acquisition Parameters (Typical):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the correlation between the molecular structure and its expected spectral signals.

Caption: Experimental workflow for NMR and FTIR analysis.

Caption: Structure-spectra correlation map.

Mass Spectrometry of 3-(3-Acetoxypropyl)heptamethyltrisiloxane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(3-Acetoxypropyl)heptamethyltrisiloxane, a functionalized siloxane of interest in various scientific and industrial applications, including drug development. Due to the limited availability of specific experimental mass spectral data for this compound in public databases, this guide presents a predictive analysis based on the well-established fragmentation patterns of similar siloxane compounds.

Introduction

This compound is a trisiloxane modified with an acetoxypropyl functional group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide outlines the predicted mass spectral data, detailed experimental protocols for its analysis, and visual representations of the experimental workflow and fragmentation pathways.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) conditions. The prediction is based on the known fragmentation of polydimethylsiloxanes (PDMS) and the typical behavior of acetate esters. The molecular weight of the compound is 350.6 g/mol .

| m/z | Predicted Ion Structure | Predicted Relative Intensity (%) | Notes on Fragmentation |

| 335 | [M - CH₃]⁺ | 85 | Loss of a methyl group from a silicon atom, a very common fragmentation for siloxanes. |

| 293 | [M - C₃H₅O₂]⁺ | 40 | Cleavage of the acetoxypropyl side chain. |

| 281 | [Si₇C₉H₂₅O₂]⁺ | 60 | Characteristic fragment of the heptamethyltrisiloxane backbone. |

| 221 | [Si₃C₇H₂₁O₂]⁺ | 30 | Further fragmentation of the siloxane backbone. |

| 207 | [Si₃C₆H₁₉O₂]⁺ | 50 | Common fragment in PDMS spectra. |

| 147 | [Si₂C₄H₁₁O]⁺ | 70 | Common fragment in PDMS spectra. |

| 73 | [Si(CH₃)₃]⁺ | 100 (Base Peak) | Trimethylsilyl ion, a very stable and common fragment for trimethylsilyl-containing compounds. |

| 43 | [CH₃CO]⁺ | 90 | Acetyl cation from the acetoxy group. |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for the analysis of volatile and semi-volatile siloxanes like this compound.

Sample Preparation

Samples should be dissolved in a suitable organic solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 6890 GC or equivalent.

-

Column: Varian VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 3 minutes.

-

Ramp: 20 °C/min to 290 °C.

-

Final hold: 10 minutes at 290 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5975C MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

Scan Range: m/z 40-500.

Diagrams

Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.

Caption: GC-MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Surface Tension Characteristics of Acetylated Trisiloxanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the surface tension characteristics of acetylated trisiloxane surfactants. It explores their molecular structure, the impact of acetylation on their physicochemical properties, and the experimental protocols used for their characterization. This document is intended for professionals in research and development who require a detailed understanding of these high-performance surfactants.

Introduction to Trisiloxane Surfactants

Trisiloxane surfactants are a class of organosilicone compounds renowned for their exceptional ability to reduce aqueous surface tension.[1][2] Unlike traditional hydrocarbon-based surfactants, trisiloxanes can lower the surface tension of water to approximately 20-22 mN/m.[2][3] This superior performance is attributed to the unique structure of the trisiloxane hydrophobic group. The flexible siloxane (Si-O-Si) backbone allows the hydrophobic methyl groups to arrange efficiently at the air-water interface, creating a densely packed, low-energy surface.[3]

The typical structure consists of a hydrophobic heptamethyltrisiloxane head group linked to a hydrophilic polyalkylene oxide (PAO) tail, commonly comprised of ethylene oxide (EO) and/or propylene oxide (PO) units.[1][4] These non-ionic surfactants are synthesized via a hydrosilylation reaction between a heptamethyltrisiloxane and an allyl-terminated polyalkylene oxide.[5][6]

The Role of Acetylation in Trisiloxane Surfactants

Standard polyether-modified trisiloxanes typically terminate with a hydroxyl (-OH) or methyl (-OCH₃) group on the hydrophilic tail. Acetylated trisiloxanes are a further modification where this terminal group is an acetyl group (-OCOCH₃).[7][8] This structural change is achieved by esterifying the terminal hydroxyl group of the polyalkylene oxide chain.

The primary motivations for acetylation include:

-

Enhanced Hydrolytic Stability : The acetyl cap can protect the molecule from degradation, particularly in formulations with a pH outside the neutral range of 6.0-7.5.[8][9][10]

-

Modified Surface Properties : Replacing the polar terminal hydroxyl group with a less polar acetyl group increases the overall hydrophobicity of the surfactant molecule. While specific quantitative data is scarce in public literature, this modification is expected to influence surface activity. Theoretically, increased hydrophobicity could lead to a lower Critical Micelle Concentration (CMC), as fewer molecules would be required to saturate the air-water interface and induce micellization.

The general synthesis pathway, including the final acetylation step, is visualized below.

Quantitative Surface Tension Data of Representative Trisiloxanes

While specific quantitative data for acetylated trisiloxanes are proprietary and found primarily in patent literature without detailed figures, the properties of their non-acetylated precursors provide a critical baseline for understanding their performance. The following tables summarize key surface tension characteristics for common hydroxyl- and methyl-capped trisiloxane surfactants.

Table 1: Surface Tension Properties of Hydroxyl-Terminated Trisiloxane Surfactants

| Surfactant | Avg. EO Units | Temperature | CMC (mol/L) | Surface Tension at CMC (γ_CMC) (mN/m) |

|---|---|---|---|---|

| HOL7 | 7 | 293 K (20°C) | 4.80 x 10⁻⁵ | 23.3 |

| HOL7 | 7 | 303 K (30°C) | 3.10 x 10⁻⁵ | 22.8 |

| HOL7 | 7 | 313 K (40°C) | 2.50 x 10⁻⁵ | 22.4 |

| HOL9 | 9 | 293 K (20°C) | 7.40 x 10⁻⁵ | 25.1 |

| HOL9 | 9 | 303 K (30°C) | 5.20 x 10⁻⁵ | 24.6 |

| HOL9 | 9 | 313 K (40°C) | 3.60 x 10⁻⁵ | 24.2 |

| HOL12 | 12 | 293 K (20°C) | 1.10 x 10⁻⁴ | 28.4 |

| HOL12 | 12 | 303 K (30°C) | 8.10 x 10⁻⁵ | 27.6 |

| HOL12 | 12 | 313 K (40°C) | 6.50 x 10⁻⁵ | 26.9 |

Data sourced from a 2021 study on polyether siloxane surfactants.[3]

Table 2: Surface Tension Properties of Methyl-Capped Trisiloxane Surfactants

| Surfactant | Common Name | CMC (% w/w) | CAC¹ (% w/w) | Surface Tension at CMC/CAC (γ_CMC) (mN/m) |

|---|---|---|---|---|

| S233 (non-superspreader) | ~0.04 | - | ~22.5 | |

| S240 (superspreader) | Silwet L-77* | - | ~0.02 | ~22.0 |

Data sourced from a 2023 study comparing superspreading and non-superspreading trisiloxanes.[11] ¹CAC (Critical Aggregation Concentration) is used for some superspreaders instead of CMC.

Experimental Protocols for Surface Tension Characterization

Accurate determination of surface tension and Critical Micelle Concentration (CMC) is fundamental to characterizing surfactant performance. The following are standard methodologies employed in this field.

Static and dynamic surface tension can be measured by several methods. The Wilhelmy plate and Du Noüy ring methods are common for determining static or equilibrium surface tension.[8]

a) Wilhelmy Plate Method The Wilhelmy plate method is considered highly accurate for measuring equilibrium surface tension of surfactant solutions.[7][12]

-

Principle : A thin platinum plate is oriented perpendicular to the liquid-air interface. The force exerted on the plate by the liquid meniscus is measured by a high-precision tensiometer.[6][10] Assuming a contact angle of zero (complete wetting), the surface tension (γ) is directly proportional to the measured force (F) and inversely proportional to the wetted perimeter (L) of the plate.

-

Procedure :

-

The platinum plate is meticulously cleaned (e.g., by flaming) to ensure complete wettability.

-

The plate is suspended from the tensiometer and positioned just above the surface of the surfactant solution in a thermostated vessel.

-

The liquid surface is raised until it just touches the bottom edge of the plate, forming a meniscus.

-

The force exerted on the plate is recorded once equilibrium is reached.

-

Surface tension is calculated using the formula: γ = F / (L * cosθ). For a perfectly wetting platinum plate, θ = 0, and the formula simplifies to γ = F / L.[6]

-

b) Du Noüy Ring Method This is another widely used force-based method.[8]

-

Principle : A platinum-iridium ring is submerged into the liquid and then slowly pulled through the interface. The force required to pull the ring from the surface reaches a maximum just before the liquid lamella breaks. This maximum force is related to the surface tension.[5][13]

-

Procedure :

-

A clean platinum-iridium ring is immersed in the surfactant solution.

-

The ring is slowly and steadily withdrawn from the liquid.

-

The tensiometer records the force as a function of the ring's vertical position.

-

The maximum force (F_max) is identified.

-

The surface tension is calculated from this force, but it requires the application of a correction factor (f) to account for the complex shape of the liquid volume being lifted.[3][5] The formula is: γ = (F_max / L) * f, where L is the wetted perimeter (twice the circumference of the ring).

-

The CMC is the concentration at which surfactant molecules begin to form micelles in the bulk solution.[14] At this point, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.[14]

-

Principle : Surface tension is measured for a series of solutions with increasing surfactant concentrations. The CMC is identified as the point where the surface tension ceases to decrease significantly.

-

Procedure :

-

Prepare a series of aqueous solutions of the trisiloxane surfactant with concentrations spanning a wide range (e.g., from 10⁻⁶ to 10⁻² mol/L).

-

Measure the equilibrium surface tension of each solution using a reliable method like the Wilhelmy plate.

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two distinct linear regions: a steep decline in surface tension at concentrations below the CMC and a nearly flat plateau at concentrations above the CMC.

-

The CMC is determined from the intersection point of the two lines fitted to these regions.

-

Mechanism of Surface Tension Reduction

Surfactant molecules are amphiphilic, possessing both a hydrophobic part that repels water and a hydrophilic part that is attracted to water. At an air-water interface, they orient themselves to satisfy these opposing tendencies, leading to a reduction in surface tension.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and Thermodynamic Study on the Temperature-Dependent Surface Activity of Some Polyether Siloxane Surfactants at the Water–Air Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Synthesis of Anionic Trisiloxane Surfactant and Its Properties [yyhx.ciac.jl.cn]

- 6. Research progress in the synthesis and application of surfactants based on trisiloxane [ouci.dntb.gov.ua]

- 7. WO2019152616A1 - Trisiloxane alkoxylate compositions - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN103070168A - Hydrolysis resistant organic modified trisiloxane surfactants - Google Patents [patents.google.com]

- 10. CN103070168B - Hydrolysis resistant organic modified trisiloxane surfactants - Google Patents [patents.google.com]

- 11. Enhancing Understanding of Siloxane Surface Properties and Functional Group Effects on Water Deoxygenation [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. parchem.com [parchem.com]

Hydrolytic Stability of 3-(3-Acetoxypropyl)heptamethyltrisiloxane in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of 3-(3-Acetoxypropyl)heptamethyltrisiloxane, a silicon-based compound with potential applications in various scientific and industrial fields, including drug delivery. Due to the presence of both a hydrolytically susceptible ester group and a siloxane backbone, understanding its stability in aqueous environments is critical for formulation development and application. This document outlines the fundamental principles of its hydrolysis, presents a detailed experimental protocol for stability assessment, and summarizes expected quantitative data based on analogous compounds.

Introduction

This compound is an organomodified trisiloxane. The unique structure, combining a hydrophilic acetylated propyl group with a lipophilic heptamethyltrisiloxane tail, imparts surfactant-like properties. However, the presence of the Si-O-Si backbone and an ester linkage makes the molecule susceptible to hydrolysis in aqueous solutions. This degradation can impact its performance and potentially lead to the formation of byproducts.[1] The hydrolytic stability is a critical parameter, particularly in applications where the compound is exposed to aqueous media for extended periods, such as in drug formulations.

The hydrolysis of this compound can proceed via two primary pathways: cleavage of the ester linkage and scission of the siloxane bonds. The rates of these reactions are highly dependent on factors such as pH, temperature, and the presence of catalysts.

Hydrolysis Pathways

The degradation of this compound in aqueous solutions can be described by two main reactions:

-

Ester Hydrolysis: The acetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 3-(3-hydroxypropyl)heptamethyltrisiloxane and acetic acid. This reaction is analogous to the hydrolysis of common organic esters.

-

Siloxane Bond Hydrolysis: The Si-O-Si linkages in the trisiloxane backbone can be cleaved by water, leading to the formation of silanols. This process can ultimately break down the trisiloxane structure into smaller siloxane units and potentially fully hydrolyzed species. This degradation pathway is known to affect the surfactant properties of trisiloxanes.[1]

The overall hydrolytic degradation is a complex process where both pathways can occur simultaneously, with the predominant pathway being influenced by the specific conditions of the aqueous environment.

Figure 1: Potential hydrolysis pathways for this compound.

Experimental Protocol for Hydrolytic Stability Assessment

The following is a detailed methodology for evaluating the hydrolytic stability of this compound in aqueous solutions. This protocol is based on established methods for studying the hydrolysis of silanes and esters.

Materials and Reagents

-

This compound (high purity)

-

Deionized water (18.2 MΩ·cm)

-

Buffer solutions (pH 4, 7, and 9)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., a stable, structurally similar compound)

-

High-performance liquid chromatography (HPLC) system with a UV or evaporative light scattering detector (ELSD)

-

Gas chromatography-mass spectrometry (GC-MS) system

-

pH meter

-

Thermostatically controlled water bath or incubator

Sample Preparation

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

-

Prepare aqueous buffer solutions at the desired pH values (e.g., 4, 7, and 9).

-

Initiate the hydrolysis experiment by adding a small aliquot of the stock solution to a larger volume of the pre-heated buffer solution to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

-

Immediately after mixing, withdraw the first sample (t=0).

-

Incubate the remaining solution in a thermostatically controlled environment at the desired temperature (e.g., 25°C, 40°C, and 60°C).

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

-

Quench the reaction in the collected samples immediately by adding a suitable quenching agent (e.g., a strong acid or base to shift the pH to a more stable region, followed by immediate analysis or freezing).

Analytical Methodology

The degradation of this compound and the formation of its hydrolysis products can be monitored using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector (if the compound or its degradation products are chromophoric) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

-

Quantification: The concentration of the parent compound is determined by comparing its peak area to a calibration curve. The formation of the hydroxy-functionalized degradation product can also be monitored.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can be used to identify and quantify volatile hydrolysis products, such as smaller siloxanes.

-

Derivatization of the non-volatile hydrolysis products may be necessary to increase their volatility for GC analysis.

-

References

The Unseen Architects: A Technical Guide to the Mechanism of Action of Trisiloxane Surfactants in Emulsions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms by which trisiloxane surfactants, a unique class of silicone-based compounds, exert their powerful effects in emulsion systems. Renowned for their exceptional ability to reduce surface tension and promote rapid spreading, these surfactants are pivotal in a wide array of applications, including advanced drug delivery systems, agricultural formulations, and high-performance coatings. This document provides a comprehensive overview of their interfacial behavior, aggregation characteristics, and the intricate ways they stabilize emulsions, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Principles: Interfacial Activity and the "Superspreading" Phenomenon

Trisiloxane surfactants are distinguished by their unique molecular architecture, typically consisting of a short, flexible siloxane backbone—the hydrophobic moiety—and one or more polar head groups, often polyether chains. This structure allows them to arrange efficiently at interfaces, leading to a significant reduction in surface and interfacial tension, with some capable of lowering the surface tension of water to approximately 21-22 mN/m.[1][2]

A hallmark of certain trisiloxane surfactants is the phenomenon of "superspreading," the rapid wetting of low-energy, hydrophobic surfaces by their aqueous solutions.[3][4][5][6][7] While the precise mechanism remains a subject of scientific discussion, several key theories provide a strong explanatory framework.

One prominent theory is the Marangoni effect , where a gradient in surface tension drives the spreading of the liquid.[3][8][9] As a droplet of a trisiloxane surfactant solution spreads, the surfactant concentration at the advancing edge becomes depleted, leading to a higher surface tension at the front compared to the center of the droplet. This gradient creates a shear stress that pulls the bulk liquid forward, causing rapid spreading.

Another critical factor is the nature of surfactant aggregation in the bulk solution. Unlike many conventional surfactants that form spherical micelles, superspreading trisiloxane surfactants are often associated with the formation of bilayer aggregates , such as vesicles or lamellar phases.[4][6][7] These aggregates are believed to act as a reservoir, rapidly supplying surfactant monomers to the spreading front and maintaining the surface tension gradient.

The adsorption dynamics at the liquid-air and solid-liquid interfaces are also crucial. Trisiloxane surfactants exhibit fast adsorption kinetics, quickly populating interfaces to lower the interfacial energy.[7][10] Furthermore, the concept of disjoining pressure , arising from the repulsion between vesicles in the thin spreading film, has been proposed to contribute to the formation of a stable, thick wetting layer that facilitates spreading.[11]

Supramolecular Organization: From Micelles to Lamellar Phases

The behavior of trisiloxane surfactants in emulsions is intrinsically linked to their self-assembly into various supramolecular structures in aqueous solution. Depending on their specific chemical structure (e.g., the length of the polyether chains) and concentration, they can form aggregates ranging from simple micelles to more complex vesicles and lamellar liquid crystalline phases.[4][12][13][14][15][16]

The transition from micellar to vesicular or lamellar structures is a key differentiator for superspreading behavior.[4][6][7] It is hypothesized that the flattened, bilayer structure of vesicles and lamellar phases is more effective at delivering surfactant monomers to the three-phase contact line during spreading.

Emulsion Stabilization: A Multifaceted Approach

In the context of emulsions, trisiloxane surfactants employ several mechanisms to create and maintain a stable dispersion of one immiscible liquid within another.

-

Reduction of Interfacial Tension: By adsorbing at the oil-water interface, trisiloxane surfactants lower the interfacial tension, which reduces the energy required to create the large interfacial area of an emulsion.[17][18]

-

Formation of a Protective Barrier: The adsorbed surfactant layer forms a physical barrier around the dispersed droplets, preventing them from coalescing.[17][18]

-

Steric and Electrostatic Repulsion: Depending on the nature of the hydrophilic head group, the adsorbed layer can provide steric hindrance or electrostatic repulsion between droplets, further enhancing stability.

-

Rheology Modification: The formation of lamellar liquid crystalline phases within the continuous phase of an emulsion can create a gel-like network.[19][20][21] This network structure increases the viscosity of the continuous phase, which slows down the movement of the dispersed droplets and inhibits coalescence and creaming.

-

Pickering-like Stabilization: In some systems, trisiloxane surfactants can form surfactant-rich particles that accumulate at the oil-water interface, creating a solid-like shell around the droplets in a manner analogous to Pickering stabilization.[22]

Quantitative Data Summary

The following tables summarize key quantitative data for various trisiloxane surfactants, providing a comparative overview of their performance characteristics.

Table 1: Surface Tension and Critical Micelle/Aggregation Concentration (CMC/CAC) of Selected Trisiloxane Surfactants

| Surfactant | Ethylene Oxide Units (n) | Surface Tension at CMC/CAC (mN/m) | CMC/CAC (mol/L) | Reference |

| Trisiloxane Ether | 7.5 | 21.35 | - | [23] |

| Trisiloxane Ether | 3 | 27.7 | - | [23] |

| Trisiloxane Ether | >7.5 | 22.73 | - | [23] |

| Gulcosamide-based Trisiloxane I | - | ~21-22 | 10⁻⁴ | [1] |

| Gulcosamide-based Trisiloxane II | - | ~21-22 | 10⁻⁴ | [1] |

| TS-EO12 | 12 | 23.7 (at 293 K) | - | [12][24] |

| TS-EO12 | 12 | 22.5 (at 313 K) | - | [12][24] |

Table 2: Critical Wetting Concentration (CWC) of Trisiloxane Surfactants

| Surfactant | Ethylene Oxide Units (n) | CWC | Reference |

| Tn | 4 | Higher than CAC | [25] |

| Tn | 6 | Higher than CAC | |

| Tn | 7.5 | Higher than CAC | |

| Tn | 8 | Higher than CAC | |

| Tn | 9 | Higher than CAC | [26] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the behavior of trisiloxane surfactants.

Determination of Surface and Interfacial Tension

Method: The drop volume method or pendant drop tensiometry are commonly employed.[5][27][28][29]

Protocol (Pendant Drop Tensiometry):

-

A drop of the surfactant solution is formed at the tip of a needle within a transparent cuvette containing the second immiscible phase (e.g., air or oil).

-

The shape of the drop is captured by a high-resolution camera.

-

The profile of the drop is analyzed using software that fits the shape to the Young-Laplace equation, which relates the drop shape to the interfacial tension.

-

For dynamic measurements, the change in drop shape is monitored over time as surfactant molecules adsorb to the interface.

Characterization of Aggregate Structure and Size

Method: Dynamic Light Scattering (DLS) and Cryogenic Transmission Electron Microscopy (Cryo-TEM) are powerful techniques for this purpose.[13][14][29]

Protocol (Cryo-TEM):

-

A small aliquot (a few microliters) of the surfactant solution is applied to a TEM grid.

-

The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the aggregates.

-

The vitrified sample is then transferred to a cryo-TEM holder and imaged at cryogenic temperatures.

-

The resulting images provide direct visualization of the morphology of micelles, vesicles, or other aggregates.

Rheological Characterization of Emulsions

Method: Oscillatory rheometry is used to determine the viscoelastic properties of the emulsion.[19][30]

Protocol:

-

The emulsion sample is placed between the parallel plates or cone-and-plate geometry of a rheometer.

-

A small-amplitude oscillatory shear is applied to the sample over a range of frequencies.

-

The instrument measures the resulting stress and strain to determine the storage modulus (G') and loss modulus (G'').

-

A high G' relative to G'' indicates a more structured, solid-like behavior, which is characteristic of a stable, gel-like emulsion.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Superspreading driven by Marangoni flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dl.astm.org [dl.astm.org]

- 5. researchgate.net [researchgate.net]

- 6. store.astm.org [store.astm.org]

- 7. mdpi.com [mdpi.com]

- 8. Surfactant-induced Marangoni transport of lipids and therapeutics within the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marangoni effect - Wikipedia [en.wikipedia.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aggregation Behavior and Intermolecular Interaction of Cationic Trisiloxane Surfactants: Effects of Unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Influence of hydrocarbon surfactant on the aggregation behavior of silicone surfactant: observation of intermediate structures in the vesicle-micelle transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. quora.com [quora.com]

- 18. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 20. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 21. The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scientificspectator.com [scientificspectator.com]

- 24. Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes [mdpi.com]

- 25. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 26. Item - Critical wetting concentrations of trisiloxane surfactants - Loughborough University - Figshare [repository.lboro.ac.uk]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. m.youtube.com [m.youtube.com]

- 30. Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and degradation pathways of trisiloxane surfactants

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Trisiloxane Surfactants

Introduction

Trisiloxane surfactants are a class of organosilicone compounds distinguished by their unique chemical structure, which consists of a hydrophobic trisiloxane "head" and a hydrophilic polyether "tail".[1] This architecture imparts exceptional surface activity, enabling them to significantly reduce surface tension and promote rapid wetting and spreading of aqueous solutions.[2][3] These properties have led to their widespread use as high-performance adjuvants in agriculture, as well as components in personal care products and industrial formulations.[2][4]

As their use becomes more prevalent, particularly as potential replacements for more persistent and environmentally hazardous compounds like per- and polyfluoroalkyl substances (PFAS), a thorough understanding of their environmental fate and degradation is critical for researchers, environmental scientists, and product development professionals.[5][6][7] This guide provides a detailed technical overview of the primary degradation pathways, relevant quantitative data, and the experimental protocols used to assess the environmental persistence and breakdown of trisiloxane surfactants.

Primary Degradation Pathway: Hydrolysis

The principal mechanism initiating the environmental degradation of trisiloxane surfactants is the abiotic hydrolysis of the siloxane (Si-O-Si) bonds.[8][9] The silicon-oxygen bond is susceptible to cleavage by water, a reaction that is highly dependent on the pH of the surrounding medium.[6][9]

Mechanism and Influencing Factors:

-

pH Dependence: Hydrolysis is significantly catalyzed by both acidic and basic conditions.[3][6][10] In neutral aqueous solutions (pH 6-8), trisiloxane surfactants are considerably more stable.[6] Research has demonstrated that some double-tail trisiloxane surfactants remain stable in neutral solutions for over 270 days.[6][11] Conversely, under acidic (pH < 5) or alkaline (pH > 9) conditions, degradation can be rapid.[3][10]

-

Reaction Target: The hydrolysis reaction specifically targets the polydimethylsiloxane (PDMS) backbone of the surfactant molecule.[5][6]

-

Temperature: Increased temperature can accelerate the rate of hydrolysis.[10]

Hydrolysis Products: The cleavage of the Si-O-Si bond results in the formation of smaller, more water-soluble silanols and the corresponding polyether side chain. The primary and most commonly cited degradation product is dimethylsilanediol (DMSD), along with the hydrophilic polyether glycol component.[4][8][12]

Biodegradation: A Two-Step Process

While the parent trisiloxane surfactants are generally not considered readily biodegradable, their environmental degradation proceeds through a crucial two-step process where abiotic hydrolysis is followed by the biodegradation of the hydrolysis products.[8][13][14]

-

Direct vs. Indirect Biodegradation: Standard tests for ready biodegradability (e.g., OECD 301) often show low mineralization rates for the parent trisiloxane compounds.[13][14] However, the key to their environmental breakdown lies in the biodegradability of their primary hydrolytic degradate, dimethylsilanediol (DMSD).[8][12]

-

Biodegradation of DMSD: DMSD is susceptible to microbial degradation in soil and aquatic environments.[12] Studies have identified microorganisms, such as those from the genus Pseudomonas, that are capable of degrading organosilicon compounds.[15]

-

Ultimate Mineralization: The complete biodegradation of the trisiloxane surfactant molecule ultimately yields inorganic silicates (silica, SiO₂), carbon dioxide (CO₂), and water.[8] This two-stage pathway ensures that the organic components of the surfactant are eventually mineralized and assimilated back into natural biogeochemical cycles.

References

- 1. Trisiloxane Surfactants Negatively Affect Reproductive Behaviors and Enhance Viral Replication in Honey Bees | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous solution degradation pathways of trimethylsiloxane surfactants - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 6. Aqueous solution degradation pathways of trimethylsiloxane surfactants - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00256C [pubs.rsc.org]

- 7. scienomics.com [scienomics.com]

- 8. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 9. Increasing the hydrolytic stability of superspreading trisiloxane surfactants - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Abiotic and biotic degradation of five aromatic organosilicon compounds in aqueous media-Structure degradability relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Towards the design of organosilicon compounds for environmental degradation by using structure biodegradability relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Nanoparticle Synthesis Using 3-(3-Acetoxypropyl)heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Acetoxypropyl)heptamethyltrisiloxane is a trisiloxane-based surfactant that holds potential for the synthesis of metallic and polymeric nanoparticles. Its unique structure, featuring a flexible siloxane backbone and a functional propyl acetate group, suggests its utility as a stabilizing agent, controlling particle growth and preventing aggregation during synthesis. Trisiloxane surfactants, in general, are known for their high surface activity and ability to significantly lower surface tension, which are advantageous properties in the formation of stable nanoparticle dispersions.[1] These characteristics make them promising candidates for applications in drug delivery, where nanoparticle size, stability, and surface chemistry are critical for therapeutic efficacy.[2][3]

This document provides detailed application notes and generalized protocols for the synthesis of gold (AuNPs) and silver (AgNPs) nanoparticles using this compound as a surfactant. While specific literature on this exact molecule for nanoparticle synthesis is limited, the following protocols are based on established methods for similar nanoparticle systems and surfactant types.[4][5]

Physicochemical Properties of Trisiloxane Surfactants

Trisiloxane surfactants exhibit several properties that make them suitable for nanoparticle synthesis:

-

High Surface Activity: They can effectively reduce the surface tension of aqueous solutions even at low concentrations.

-

Low Toxicity and Good Biocompatibility: Many siloxane-based materials are known for their physiological inertness.[6]

-

Interfacial Modification: They can modify the interface between the nanoparticle surface and the surrounding medium, enhancing stability.[1]

-

"Super Wetting" Ability: This property allows for excellent spreading on surfaces, which can be beneficial in certain formulation processes.[1]

A related compound, heptamethyltrisiloxane, has a boiling point of approximately 142°C and is insoluble in water, which may inform purification and handling procedures.[7] The acetoxypropyl group in the target surfactant is expected to increase its hydrophilicity compared to simple alkyl-substituted trisiloxanes.

Application: Gold Nanoparticle (AuNP) Synthesis

Gold nanoparticles are widely researched for applications in diagnostics, imaging, and drug delivery due to their unique optical and electronic properties and their biocompatibility. The use of this compound as a capping agent can influence the size, shape, and stability of the resulting AuNPs.

Experimental Protocol: Seed-Mediated Growth of Gold Nanoparticles

This protocol is a generalized method adapted from established seed-mediated growth procedures.[8] Researchers should optimize the concentrations of all reagents, especially the surfactant, to achieve the desired nanoparticle characteristics.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

This compound

-

L-Ascorbic acid

-

Deionized (DI) water (18.2 MΩ·cm)

Procedure:

-

Preparation of Gold Seed Solution (3-5 nm):

-

Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a 250 mL flask and bring to a boil while stirring.

-

Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling solution.

-

The solution color will change from yellow to bluish-grey and finally to a ruby-red, indicating the formation of gold seeds.

-

Continue boiling for 15 minutes, then cool to room temperature.

-

-

Preparation of Growth Solution:

-

In a separate flask, prepare a 100 mL aqueous solution containing a specific concentration of HAuCl₄ (e.g., 0.25 mM).

-

Add a precise amount of this compound. The concentration of the surfactant is a critical parameter to vary for optimization (e.g., 0.1 mM to 10 mM).

-

Gently mix the solution until the surfactant is fully dispersed.

-

-

Nanoparticle Growth:

-

To the growth solution, add a small volume of ascorbic acid solution (e.g., 0.5 mL of 0.1 M) as a mild reducing agent. The solution should become colorless.

-

Immediately add a specific volume of the prepared gold seed solution (e.g., 1 mL).

-

Allow the reaction to proceed under gentle stirring for several hours at room temperature. The color of the solution will gradually change as the nanoparticles grow.

-

-

Purification:

-

Centrifuge the resulting nanoparticle suspension to remove excess reactants. The centrifugation speed and time will depend on the final particle size.

-

Remove the supernatant and resuspend the nanoparticle pellet in DI water. Repeat this washing step at least twice.

-

Expected Results and Characterization

The size and stability of the synthesized AuNPs will be highly dependent on the concentration of this compound. A higher surfactant concentration is generally expected to result in smaller, more stable nanoparticles.

| Parameter | Characterization Technique | Expected Outcome |

| Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles with a narrow size distribution. |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | To be determined experimentally; dependent on surfactant concentration. |

| Surface Plasmon Resonance | UV-Vis Spectroscopy | A characteristic peak around 520-530 nm for spherical AuNPs. |

| Surface Charge/Stability | Zeta Potential Measurement | A negative zeta potential is expected, indicating good colloidal stability. |

Gold Nanoparticle Synthesis Workflow

Caption: Workflow for seed-mediated gold nanoparticle synthesis.

Application: Silver Nanoparticle (AgNP) Synthesis

Silver nanoparticles are of great interest due to their potent antimicrobial properties, making them relevant for various applications in medicine and consumer products.[9] The surfactant plays a crucial role in controlling the size and preventing the agglomeration of AgNPs, which is critical for their biological activity.

Experimental Protocol: Chemical Reduction of Silver Nanoparticles

This protocol is a generalized method based on the chemical reduction of a silver salt.[5][10] Optimization of the surfactant and reducing agent concentrations is essential.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium borohydride (NaBH₄)

-

This compound

-

Deionized (DI) water (18.2 MΩ·cm)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of AgNO₃ (e.g., 10 mM) in DI water.

-

Prepare a fresh stock solution of NaBH₄ (e.g., 20 mM) in ice-cold DI water.

-

Prepare a stock solution of this compound in DI water or a suitable co-solvent if necessary.

-

-

Nanoparticle Synthesis:

-

In a flask placed in an ice bath, add a specific volume of the AgNO₃ stock solution to a larger volume of DI water to achieve the desired final concentration (e.g., 0.1 mM).

-

Add the this compound solution to the silver nitrate solution while stirring vigorously. The concentration should be optimized (e.g., ranging from 0.1 mM to 10 mM).

-

Dropwise, add the cold NaBH₄ solution to the mixture. The molar ratio of NaBH₄ to AgNO₃ is a key parameter to control (e.g., 2:1 to 10:1).

-

A color change to yellow or brown indicates the formation of AgNPs.

-

Continue stirring for at least 1 hour in the ice bath.

-

-

Purification:

-

Purify the AgNPs by centrifugation, similar to the protocol for AuNPs. The particles are then washed and resuspended in DI water.

-

Expected Results and Characterization

The concentration of this compound will influence the final size and stability of the AgNPs. The ratio of the reducing agent to the silver precursor will also significantly affect the reaction kinetics and final particle characteristics.

| Parameter | Characterization Technique | Expected Outcome |

| Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles, with size dependent on surfactant concentration. |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | To be determined experimentally. |

| Surface Plasmon Resonance | UV-Vis Spectroscopy | A characteristic peak around 400-420 nm for spherical AgNPs. |

| Crystalline Structure | X-ray Diffraction (XRD) | Peaks corresponding to the face-centered cubic structure of silver. |

| Surface Charge/Stability | Zeta Potential Measurement | A negative zeta potential is expected, indicating good colloidal stability. |

Silver Nanoparticle Synthesis Workflow

Caption: Workflow for chemical reduction of silver nanoparticles.

Application in Drug Delivery

Nanoparticles synthesized with surfactants like this compound can be designed for drug delivery applications. The surfactant layer on the nanoparticle surface can influence drug loading, release kinetics, and interactions with biological systems.

Signaling Pathway for Nanoparticle-Mediated Drug Delivery

The following diagram illustrates a generalized pathway for the cellular uptake and action of a drug delivered by a nanoparticle.

Caption: Cellular uptake and action of a nanoparticle drug carrier.

Conclusion

This compound presents itself as a potentially valuable surfactant for the controlled synthesis of nanoparticles for biomedical applications. The provided generalized protocols for gold and silver nanoparticles serve as a starting point for researchers. It is imperative to conduct systematic optimization of reaction parameters, particularly the surfactant concentration, to achieve nanoparticles with the desired physicochemical properties for specific applications in research, diagnostics, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Silver Nanoparticles: From Conventional to ‘Modern’ Methods—A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Contact Angle with 3-(3-Acetoxypropyl)heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Acetoxypropyl)heptamethyltrisiloxane is a versatile organosilicon compound with applications ranging from industrial coatings to potential uses in the pharmaceutical and biomedical fields.[1] Its trisiloxane backbone contributes to a significant reduction in surface tension, enhancing the wetting and spreading of solutions on various surfaces.[2] The acetoxypropyl functional group allows for further chemical modifications. Understanding the wetting properties of surfaces treated with this compound is crucial for optimizing its performance in various applications. The contact angle is a key parameter for quantifying surface wettability. A low contact angle indicates high wettability (hydrophilic), while a high contact angle suggests low wettability (hydrophobic).[3]

This document provides a detailed protocol for measuring the contact angle of surfaces treated with this compound using the sessile drop method, a widely used optical technique.[4][5] It also includes representative data for similar siloxane compounds to illustrate expected outcomes and a workflow diagram for the experimental procedure.

Key Concepts in Contact Angle Measurement

The contact angle (θ) is the angle formed at the three-phase boundary where a liquid, gas (usually air), and solid intersect.[6] For reproducible and reliable measurements, it is recommended to determine the advancing and receding contact angles .[3][7]

-

Advancing Contact Angle (ACA): The maximum contact angle, measured as the volume of the droplet is increased just before the contact line advances.[3][8]

-

Receding Contact Angle (RCA): The minimum contact angle, measured as the volume of the droplet is decreased just before the contact line recedes.[8][9]

-

Contact Angle Hysteresis: The difference between the advancing and receding contact angles, which provides information about surface roughness and chemical heterogeneity.[9]

Experimental Protocol: Sessile Drop Method

The sessile drop method is a common and straightforward technique for determining the contact angle of a liquid on a solid surface.[4][5] A droplet of liquid is placed on the solid substrate, and the angle of contact is measured from an image of the droplet.[5]

Materials and Equipment

-

Contact Angle Goniometer: An instrument equipped with a light source, a sample stage, a microsyringe for droplet deposition, and a high-resolution camera connected to a computer with image analysis software.[4]

-

This compound: The compound of interest.

-

Solvent: A suitable solvent for dissolving the siloxane (e.g., isopropanol, ethanol, or toluene), ensuring it is of high purity to avoid contaminants.

-

Substrate: The solid surface to be treated (e.g., glass microscope slides, silicon wafers, or other relevant materials).

-

Probe Liquid: High-purity deionized water is commonly used. Other liquids can be used depending on the application.

-

Cleaning Agents: Appropriate solvents (e.g., acetone, isopropanol) and cleaning solutions (e.g., piranha solution for glass/silicon, with appropriate safety precautions) to ensure the substrate is free of contaminants.

-

Nitrogen or Argon Gas: For drying the substrates.

-

Pipettes and Glassware: For solution preparation.

Experimental Workflow

Caption: Experimental workflow for contact angle measurement.

Step-by-Step Procedure

-

Substrate Preparation:

-

Clean the substrate meticulously to remove any organic and inorganic contaminants. A common procedure for glass or silicon wafers involves sonication in a series of solvents like acetone and isopropanol, followed by rinsing with deionized water.[10]

-

For a highly hydrophilic surface with abundant hydroxyl groups, an optional plasma treatment or cleaning with piranha solution (handle with extreme caution) can be performed.[11]

-

Dry the cleaned substrates thoroughly, for instance, by blowing with high-purity nitrogen or argon gas.[10]

-

-

Surface Treatment with this compound:

-

Prepare a solution of this compound in a suitable solvent at the desired concentration (e.g., 1-5% w/v).

-

Apply the siloxane solution to the cleaned substrate using a consistent method such as dip-coating, spin-coating, or vapor deposition to ensure a uniform layer.[11]

-

Cure or anneal the coated substrate at a specific temperature and for a set duration to promote the covalent bonding of the siloxane to the surface. The conditions will depend on the substrate and the specific reaction chemistry.

-

After curing, rinse the substrate with the solvent to remove any unbound siloxane molecules.

-

Dry the coated substrate again using nitrogen or argon gas.

-

-

Contact Angle Measurement:

-

Place the coated substrate on the sample stage of the contact angle goniometer.

-

Using the microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of the probe liquid (e.g., deionized water) onto the treated surface.

-

To measure the advancing contact angle , slowly increase the volume of the droplet while recording the video. The advancing angle is the angle measured just as the three-phase contact line begins to move outward.[8]

-

To measure the receding contact angle , slowly decrease the volume of the droplet by withdrawing liquid back into the syringe. The receding angle is the angle measured just as the three-phase contact line begins to retract.[8][9]

-

Use the software to analyze the captured images and calculate the contact angles. The software typically fits a mathematical model to the droplet shape to determine the angle at the liquid-solid interface.[4]

-

Perform measurements at multiple locations on the substrate to ensure reproducibility and obtain an average value.

-

Data Presentation

The following table presents representative contact angle data for various siloxane and silane treatments on different substrates. Note that these are example values, and the actual contact angles for surfaces treated with this compound may vary depending on the substrate, coating procedure, and measurement conditions.

| Substrate | Silane/Siloxane Treatment | Probe Liquid | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) | Reference |

| Glass | Dichlorooctamethyltetrasiloxane (vapor deposition) | Water | ~90 | Not Reported | Not Reported | [6] |

| Silicon Wafer | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Water | 107 | Not Reported | Not Reported | [4] |

| Silicon Wafer | Trimethylchlorosilane | Water | 102 | Not Reported | Not Reported | [4] |

| Aluminum Alloy (AA2024-T3) | Untreated | Water | 82 | Not Reported | Not Reported | [7] |

| Aluminum Alloy (AA2024-T3) | SiO₂ + n-octyltrimethoxysilane | Water | 96 | Not Reported | Not Reported | [7] |

| Aluminum Alloy (AA2024-T3) | SiO₂ + Perfluoroalkyl silane | Water | 154 | Not Reported | Not Reported | [7] |

Signaling Pathways and Logical Relationships

The interaction between the siloxane, the substrate, and the probe liquid is governed by intermolecular forces and surface energies. The logical relationship for achieving a modified surface and measuring its wettability is depicted in the following diagram.

Caption: Logical relationship in surface modification and wettability.

Conclusion

Measuring the contact angle of surfaces treated with this compound provides critical insights into their wetting behavior. The sessile drop method, particularly the measurement of advancing and receding contact angles, offers a reliable and reproducible approach for this characterization. By following the detailed protocol outlined in these application notes, researchers, scientists, and drug development professionals can accurately assess the impact of this siloxane on the surface properties of various materials, thereby facilitating the development and optimization of products and processes.

References

- 1. Comparison of the contact angle of water on set elastomeric impression materials | JCDA [jcda.ca]

- 2. researchgate.net [researchgate.net]

- 3. biolinscientific.com [biolinscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. paint.org [paint.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Receding angle | KRÜSS Scientific [kruss-scientific.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of 3-(3-Acetoxypropyl)heptamethyltrisiloxane in Topical Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Acetoxypropyl)heptamethyltrisiloxane is a silicone-based compound with potential applications in topical and transdermal drug delivery systems. As a member of the trisiloxane family, it is characterized by a linear siloxane backbone, which imparts properties such as low surface tension, high spreadability, and a non-greasy feel. These characteristics are highly desirable in dermatological formulations. While specific quantitative data on its skin permeation enhancement capabilities are not extensively documented in publicly available literature, its structural similarity to other siloxanes suggests potential roles as a formulation stabilizer, emollient, and modulator of drug release and penetration. Trisiloxane surfactants, for instance, are known to act as "super-spreaders," which can increase the activity of active ingredients by facilitating their rapid and uniform distribution on the skin.[1]

These application notes provide a comprehensive overview of the formulation considerations for this compound and detailed protocols for its evaluation as a vehicle or excipient in topical drug delivery.

Physicochemical Properties and Formulation Considerations

Trisiloxane derivatives, including this compound, are generally hydrophobic and exhibit good solubility in non-polar solvents. Their low surface tension allows for excellent spreading on the skin, which can lead to a more uniform application of the active pharmaceutical ingredient (API). When formulating with this excipient, it is crucial to consider its compatibility with other formulation components, including the API, solvents, gelling agents, and other excipients. Its primary function may be to act as a co-solvent, emollient, or to enhance the sensory characteristics of the final product.

Potential Mechanisms of Action in Topical Drug Delivery

While the precise mechanism for this compound is yet to be fully elucidated, the mechanisms of related siloxane compounds in topical formulations may provide insights:

-

Enhanced Spreading and Film Formation: The low surface tension of trisiloxanes promotes the formation of a thin, uniform film on the skin's surface. This ensures even distribution of the API, which is a prerequisite for consistent drug absorption.[1]

-

Occlusion and Hydration: Like other silicones, it may form a semi-occlusive layer on the skin, reducing transepidermal water loss (TEWL). Increased hydration of the stratum corneum can enhance the permeation of some drugs.

-

Alteration of Stratum Corneum Lipids: Some cyclic siloxanes have been shown to penetrate the stratum corneum and disrupt the highly ordered lipid structure. This fluidization of the lipid bilayers can reduce the barrier function of the skin and facilitate drug penetration.

-

Solubilization of API: It may act as a solubilizing agent for lipophilic drugs within the formulation, thereby increasing the thermodynamic activity and the driving force for permeation.

Quantitative Data on Formulation Performance (Hypothetical)

As specific data for this compound is limited, the following tables present hypothetical data to illustrate how experimental results would be structured and interpreted.

Table 1: In Vitro Skin Permeation Parameters of a Model Drug (e.g., Ketoprofen) from Formulations with and without this compound.

| Formulation ID | This compound Conc. (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Lag Time (h) |

| F1 (Control) | 0 | 1.5 ± 0.2 | 3.0 ± 0.4 | 1.0 | 2.5 ± 0.3 |

| F2 | 2 | 2.8 ± 0.3 | 5.6 ± 0.6 | 1.87 | 2.1 ± 0.2 |

| F3 | 5 | 4.5 ± 0.5 | 9.0 ± 1.0 | 3.00 | 1.8 ± 0.2 |

| F4 | 10 | 3.2 ± 0.4 | 6.4 ± 0.8 | 2.13 | 1.9 ± 0.3 |

Enhancement Ratio (ER) = Jss of Test Formulation / Jss of Control Formulation

Table 2: Stability Assessment of a Topical Gel Formulation Containing 5% this compound over 3 Months.

| Parameter | Initial | 1 Month (40°C/75% RH) | 2 Months (40°C/75% RH) | 3 Months (40°C/75% RH) |

| Appearance | Translucent, homogenous gel | No change | No change | No change |

| pH | 6.5 ± 0.1 | 6.4 ± 0.1 | 6.4 ± 0.2 | 6.3 ± 0.1 |

| Viscosity (cP) | 15000 ± 500 | 14800 ± 450 | 14500 ± 550 | 14200 ± 600 |

| Drug Content (%) | 99.8 ± 0.5 | 99.5 ± 0.6 | 99.1 ± 0.4 | 98.8 ± 0.7 |

Experimental Protocols

The following are detailed protocols for the evaluation of this compound in topical formulations.

Protocol for In Vitro Skin Permeation Study

This protocol is designed to assess the effect of this compound on the percutaneous absorption of an API.

Objective: To quantify the permeation of a model drug through an excised skin membrane from a formulation containing this compound.

Materials:

-

Franz diffusion cells

-

Excised human or animal (e.g., porcine) skin

-

Phosphate-buffered saline (PBS), pH 7.4 (Receptor solution)

-

Test formulations (with and without this compound)

-

High-performance liquid chromatography (HPLC) system for drug quantification

-

Water bath with stirrer

-

Syringes and collection vials

Methodology:

-

Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells. Carefully remove any subcutaneous fat.

-

Cell Setup: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor compartment.

-

Receptor Phase: Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the skin to equilibrate for 30 minutes.

-

Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation uniformly onto the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.

-

Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).

Protocol for Formulation Stability Testing

This protocol outlines the procedure for assessing the physical and chemical stability of a topical formulation containing this compound.

Objective: To evaluate the stability of the formulation under accelerated storage conditions.

Materials:

-

Stability chambers (e.g., 40°C/75% RH)

-

pH meter

-

Viscometer

-

Microscope

-

HPLC system

-

Appropriate containers for the formulation

Methodology:

-

Sample Preparation: Prepare a sufficient quantity of the final formulation and package it in the intended commercial containers.

-

Initial Analysis (Time 0): Analyze the formulation for the following parameters:

-

Physical Appearance: Color, odor, homogeneity, and phase separation.

-

pH: Measure the pH of the formulation.

-

Viscosity: Determine the viscosity using a suitable viscometer.

-

Microscopic Examination: Observe for any changes in globule size or crystal growth.

-

Drug Content: Quantify the amount of API in the formulation using a validated HPLC method.

-

-

Storage: Store the samples in a stability chamber at accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

-

Time-Point Analysis: At specified time points (e.g., 1, 2, 3, and 6 months), remove samples from the stability chamber and repeat the analyses performed at Time 0.

-

Data Evaluation: Compare the results at each time point with the initial data to assess any significant changes.

Protocol for Skin Irritation Test (In Vitro)

This protocol describes an in vitro method to assess the skin irritation potential of a formulation containing this compound using a reconstructed human epidermis (RhE) model.

Objective: To determine if the formulation induces skin irritation.

Materials:

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Assay medium

-

Test formulation

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

-

Plate reader

Methodology:

-

Tissue Equilibration: Pre-incubate the RhE tissues in assay medium for at least 1 hour at 37°C and 5% CO₂.

-

Treatment: Apply a defined amount of the test formulation, positive control, and negative control to the surface of the tissues.

-

Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.